molecular formula C14H21N B15438904 4-Aminodiamantane

4-Aminodiamantane

Cat. No.: B15438904
M. Wt: 203.32 g/mol
InChI Key: IRZSXXANDDTGDD-UHFFFAOYSA-N
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Description

4-Aminodiamantane (SBID: 1059) is a diamondoid compound with the molecular formula C14H21N and an IUPAC name of pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-4-amine . It is classified as a typical guest molecule, indicating its potential for host-guest chemistry studies and supramolecular assembly in advanced materials science . As a functionalized diamantane (congressane), it serves as a versatile, high-rigidity building block. The functionalization of the diamantane scaffold is a key area of research for developing derivatives with enhanced thermal stability and tailored mechanical properties for novel materials . This product is intended for research applications as a chemical intermediate or molecular scaffold and is strictly for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-4-amine

InChI

InChI=1S/C14H21N/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6,15H2

InChI Key

IRZSXXANDDTGDD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)N

Origin of Product

United States

Biological Activity

4-Aminodiamantane is a derivative of adamantane, a compound known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and antitumor applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound retains the core structure of adamantane, which is characterized by its three-dimensional arrangement. The introduction of an amino group at the fourth position enhances its solubility and biological interactions. The molecular formula for this compound is C10H15N, and it exhibits properties that make it suitable for various therapeutic applications.

Antiviral Activity

This compound has been studied primarily for its antiviral properties, particularly against influenza viruses. Research indicates that it functions as a blocker of the M2 ion channel in influenza A viruses, similar to other adamantane derivatives such as amantadine and rimantadine.

The antiviral mechanism involves binding to the M2 protein, which is essential for viral replication. Studies have shown that this compound can inhibit the replication of both wild-type and mutant strains of influenza A virus by obstructing the ion channel's function. This results in the prevention of viral uncoating and subsequent replication within host cells .

Potency and Efficacy

In comparative studies, this compound demonstrated low micromolar potency against influenza strains, with effective concentrations ranging from 0.09 to 1.13 μM against amantadine-sensitive strains . However, its efficacy against amantadine-resistant strains was moderate, indicating a need for further optimization in drug design.

Antitumor Activity

Recent investigations have also explored the antitumor potential of this compound. Some derivatives have shown selective cytotoxicity towards melanoma cell lines, suggesting that modifications to the adamantane structure can enhance its therapeutic profile against cancer .

Case Studies

  • Study on Cytotoxicity : A study evaluating various aminoadamantanes found that certain derivatives exhibited moderate selectivity towards melanoma cells with ratios indicating potential for further development as antitumor agents .
  • Mechanistic Insights : Research into the molecular interactions of this compound with glutamate receptors has revealed that it may act as a low-affinity uncompetitive inhibitor, which could be beneficial in treating neurological disorders associated with excitotoxicity .

Comparative Analysis

The following table summarizes key findings on the biological activities of this compound compared to other known adamantane derivatives:

CompoundAntiviral Activity (μM)Antitumor SelectivityMechanism of Action
This compound0.09 - 1.13ModerateM2 Channel Blocker
Amantadine<0.05LowM2 Channel Blocker
Rimantadine<0.1LowM2 Channel Blocker
MemantineN/AHighNMDA Receptor Antagonist

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-Aminodiamantane, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves functionalizing diamantane precursors via aminolysis or catalytic amination. Key steps include:

  • Using anhydrous conditions to prevent side reactions (e.g., hydrolysis) .
  • Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC to optimize time and temperature .
  • Purifying via recrystallization or column chromatography, referencing CAS Registry data for solvent compatibility .
    • Critical Consideration : Confirm product purity via melting point analysis and cross-check with literature values (e.g., NIST Chemistry WebBook) .

Q. How should this compound be characterized to validate its structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., PubChem data) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Verify C, H, N percentages against theoretical values .
    • Validation : Cross-reference data with peer-reviewed studies to resolve discrepancies in functional group assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2A/1) .
  • Work under fume hoods to minimize inhalation risks (P261, P280 precautions) .
  • Dispose of waste via approved chemical disposal protocols to prevent environmental release (GHS Aquatic Chronic 1 classification) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link structural modifications (e.g., substituent additions) to target biological pathways (e.g., enzyme inhibition) .
  • Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-only blanks .
  • Data Collection : Use dose-response curves and statistical tests (t-tests, ANOVA) to assess significance .
    • Troubleshooting : Address solubility issues by testing co-solvents (e.g., DMSO-water mixtures) while ensuring biocompatibility .

Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be analyzed?

  • Methodological Answer : Apply qualitative research principles:

  • Root-Cause Analysis : Check reagent purity (e.g., CAS Common Chemistry standards) and instrument calibration .
  • Reproducibility : Repeat trials under identical conditions and compare with independent datasets .
  • Statistical Evaluation : Use error bars and confidence intervals to identify outliers or systemic biases .
    • Case Study : Resolve discrepancies in oxidation product yields by revisiting reaction stoichiometry and catalyst activity .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Modeling : Use PubChem’s InChI key and 3D structure data to simulate interactions (e.g., docking studies) .
  • Quantum Chemistry : Apply DFT calculations (e.g., Gaussian software) to predict electronic properties and stability .
  • Validation : Compare computational results with empirical data (e.g., NMR chemical shifts) to refine models .

Q. How can researchers ensure rigorous literature reviews for this compound-related studies?

  • Methodological Answer :

  • Database Searches : Use PubMed, Reaxys, and SciFinder to identify primary sources, filtering by publication date and impact factor .
  • Citation Tracking : Employ Connected Papers to map seminal studies and identify knowledge gaps .
  • Critical Appraisal : Assess study design (e.g., control groups, sample sizes) to prioritize high-quality references .

Methodological Frameworks

Q. What strategies mitigate risks in scaling up this compound synthesis for collaborative studies?

  • Methodological Answer :

  • Pilot Trials : Conduct small-scale reactions to identify scalability challenges (e.g., heat transfer inefficiencies) .
  • Documentation : Maintain detailed logs of reaction parameters (time, temperature, yields) for reproducibility .
  • Collaboration : Share protocols via platforms like protocols.io , ensuring alignment with safety and ethical standards .

Q. How should interdisciplinary teams approach data integration (e.g., chemical + biological data)?

  • Methodological Answer :

  • Standardization : Use unified data formats (e.g., .cif for crystallography, .mnova for NMR) .
  • Meta-Analysis : Apply mixed-effects models to correlate structural variations with functional outcomes .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for biological testing .

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